Cas no 487-99-0 ((1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate)

487-99-0 structure
Productnaam:(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate
(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate Chemische en fysische eigenschappen
Naam en identificatie
-
- (1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate
- (2S,3R)-2,3-Dihydroxy-2-isopropylbutanoic acid [(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl ester
- Lindelofine
- AKOS030504195
- Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (hexahydro-1H-pyrrolizin-1-yl)methyl ester, (1R-(1alpha(2S*,3R*),7abeta))-
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, ((1R,7AR)-HEXAHYDRO-1H-PYRROLIZIN-1-YL)METHYL ESTER, (2S,3R)-
- DTXSID10197596
- [(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
- 487-99-0
- AZD4M8S1R4
- UNII-AZD4M8S1R4
- ((1R,7aR)-hexahydro-1H-pyrrolizin-1-yl)methyl (2S,3R)-2,3-dihydroxy-2-isopropylbutanoate
- BUTANOIC ACID, 2,3-DIHYDROXY-2-(1-METHYLETHYL)-, (HEXAHYDRO-1H-PYRROLIZIN-1-YL)METHYL ESTER, (1R-(1.ALPHA.(2S*,3R*),7A.BETA.))-
- CCRIS 9198
- (1R,7AR)-HEXAHYDRO-1H-PYRROLIZIN-1-YLMETHYL (2S)-2-HYDROXY-2-[(1R)-1-HYDROXYETHYL]-3-METHYLBUTANOATE
-
- Inchi: InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m1/s1
- InChI-sleutel: BWQSLRZZOVFVHJ-COMQUAJESA-N
- LACHT: CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O
Berekende eigenschappen
- Exacte massa: 285.19411
- Monoisotopische massa: 285.194008
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 6
- Complexiteit: 360
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 70
- XLogP3: 1.4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.16
- Kookpunt: 413.5°C at 760 mmHg
- Vlampunt: 203.9°C
- Brekindex: 1.531
- PSA: 70
(1R,7aR)-hexahydro-1H-pyrrolizin-1-ylmethyl (2S,3R)-2,3-dihydroxy-2-(propan-2-yl)butanoate Gerelateerde literatuur
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1. Conformation and ring inversion in γ-butyrolactone. Part 1.—Microwave spectrumJuan C. Lopez,José L. Alonso,Rinaldo Cervellati,Alessandra Degli Esposti,David G. Lister,Paolo Palmieri J. Chem. Soc. Faraday Trans. 1990 86 453
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